molecular formula C12H6BrNO3 B5665423 6-bromo-2-(2-furyl)-4H-3,1-benzoxazin-4-one

6-bromo-2-(2-furyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5665423
M. Wt: 292.08 g/mol
InChI Key: OITCTVDJVATGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(2-furyl)-4H-3,1-benzoxazin-4-one is a compound that has been the subject of various chemical studies due to its interesting chemical structure and potential applications. It belongs to the class of benzoxazinones, which are known for their diverse chemical and biological properties.

Synthesis Analysis

Several studies have described the synthesis of similar benzoxazinone derivatives. A study by Hwang et al. (2006) detailed the synthesis of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, demonstrating complex synthetic routes involving reactions with carbon disulfide and benzyl bromide in methanolic ammonia water (Hwang, L., Tu, C., Wang, J., & Lee, G.-H., 2006).

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is often characterized by X-ray crystallography. For instance, a study on 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one provided detailed insights into its molecular structure, including dimensions and bonding patterns, which can be relevant for understanding similar compounds (No Author, 2010).

Chemical Reactions and Properties

Benzoxazinones undergo various chemical reactions. A study by Derbala (1996) found that 6-bromo-2-methyl-3,1-benzoxazin-4-one undergoes cleavage and reacts with different amines and Schiff bases, leading to a range of products (Derbala, H., 1996).

properties

IUPAC Name

6-bromo-2-(furan-2-yl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrNO3/c13-7-3-4-9-8(6-7)12(15)17-11(14-9)10-2-1-5-16-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITCTVDJVATGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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